molecular formula C32H28N2O5S B11670645 2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate

2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate

Cat. No.: B11670645
M. Wt: 552.6 g/mol
InChI Key: QNYCOARKEOLHSB-UHFFFAOYSA-N
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Description

2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dibenzo[b,e][1,4]diazepine core with a thiophene-2-carboxylate moiety, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and the subsequent attachment of the thiophene-2-carboxylate group. The synthetic route typically starts with the preparation of the dibenzo[b,e][1,4]diazepine intermediate, followed by the introduction of the thiophene-2-carboxylate moiety under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate can be compared with other similar compounds, such as:

    2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but lacks the thiophene-2-carboxylate moiety.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has a different core structure.

    2-methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has a different functional group (isocyanate) instead of the thiophene-2-carboxylate moiety.

Properties

Molecular Formula

C32H28N2O5S

Molecular Weight

552.6 g/mol

IUPAC Name

[2-methoxy-4-[9-(4-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C32H28N2O5S/c1-37-22-12-9-19(10-13-22)21-16-25-30(26(35)17-21)31(34-24-7-4-3-6-23(24)33-25)20-11-14-27(28(18-20)38-2)39-32(36)29-8-5-15-40-29/h3-15,18,21,31,33-34H,16-17H2,1-2H3

InChI Key

QNYCOARKEOLHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC(=O)C6=CC=CS6)OC)C(=O)C2

Origin of Product

United States

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